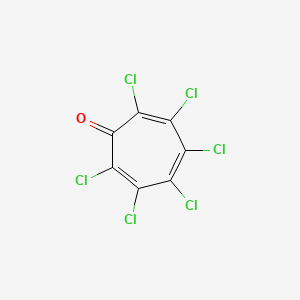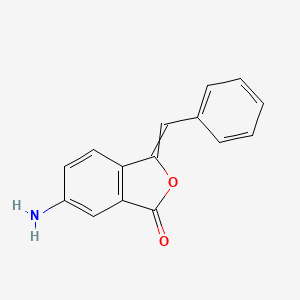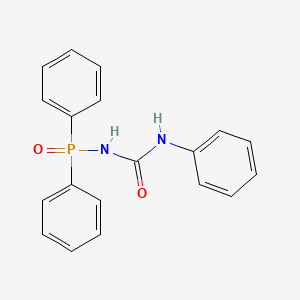
P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide: is a chemical compound with the molecular formula C12H12NOP It is known for its unique structure, which includes both phosphinic amide and phenylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation and Trapping Method: One common method involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide followed by trapping with Ph2PCl and subsequent oxidation with H2O2, S8, or Se.
Electrosynthesis: Another efficient approach is the oxidative cross-coupling between diarylphosphine oxides and amines via electrosynthesis.
Industrial Production Methods: Industrial production methods for P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions, especially in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation Agents: H2O2, S8, Se.
Electrophilic Reagents: Ph2PCl.
Nucleophilic Reagents: Amines.
Major Products:
Oxidation Products: Phosphinic amides with different chalcogenides (O, S, Se).
Substitution Products: Various substituted phosphinic amides depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Potential Therapeutic Agents: Phosphinic amides are being explored for their potential use in medicinal chemistry due to their unique structural properties.
Industry:
Mechanism of Action
The mechanism of action for P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved include the coordination of the phosphinic amide to metal centers, facilitating reactions such as the addition of diethylzinc to aldehydes .
Comparison with Similar Compounds
- P,P-Diphenylphosphinic amide
- P,P-Diphenyl-N-(2-phenylethyl)phosphinic amide
- P,P-Diphenyl-N-(1-phenylethyl)phosphinic amide
Comparison:
Properties
CAS No. |
6779-25-5 |
|---|---|
Molecular Formula |
C19H17N2O2P |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-diphenylphosphoryl-3-phenylurea |
InChI |
InChI=1S/C19H17N2O2P/c22-19(20-16-10-4-1-5-11-16)21-24(23,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21,22,23) |
InChI Key |
NIYIJDGDZAMZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


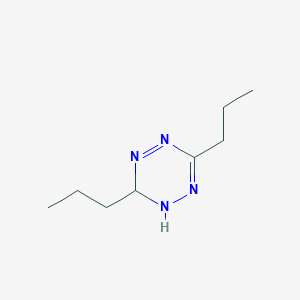
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
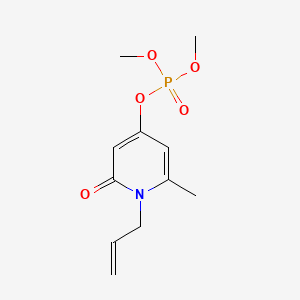
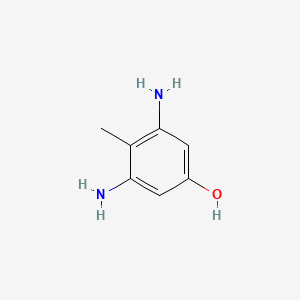

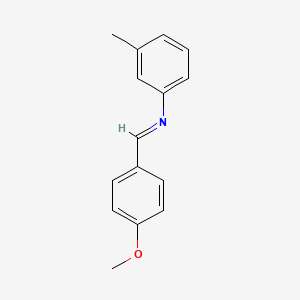
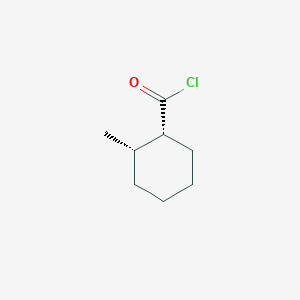
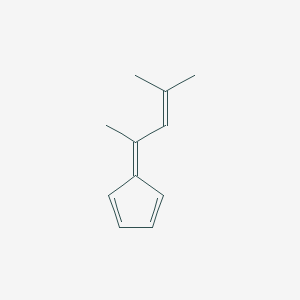
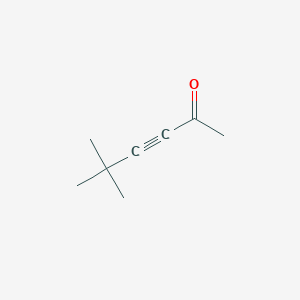
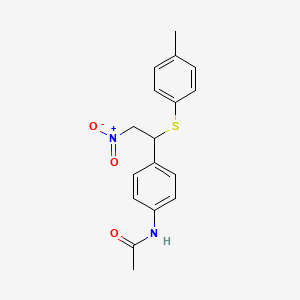
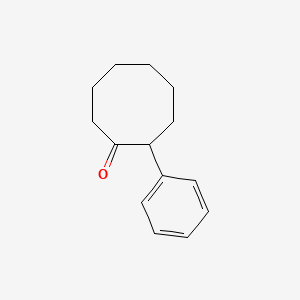
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
